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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of Methyl(oxolan-2-
ylmethyl)amine, a valuable intermediate in pharmaceutical and agrochemical research. The

described method is based on the reductive amination of tetrahydrofurfural with methylamine,

utilizing a cost-effective and efficient catalytic system suitable for larger-scale production.

Introduction
Methyl(oxolan-2-ylmethyl)amine, also known as N-methyl-tetrahydrofurfurylamine, is a key

building block in the synthesis of various biologically active molecules. The procedure detailed

herein is optimized for scalability, focusing on reaction efficiency, catalyst selection, and

process safety. Reductive amination of biomass-derived carbonyl compounds is an effective

method for the synthesis of amines[1][2]. This protocol employs a readily available nickel

catalyst, which presents a cost-effective alternative to precious metal catalysts often used in

similar transformations[3][4]. The reaction proceeds via the formation of an intermediate imine

from tetrahydrofurfural and methylamine, which is subsequently reduced in situ to the target

secondary amine.
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This protocol is designed for a multi-gram scale synthesis and can be adapted for larger

quantities with appropriate engineering controls.

3.1. Materials and Reagents

Reagent/Material CAS Number
Molecular Weight (
g/mol )

Notes

Tetrahydrofurfural 97-99-4 102.13 Substrate

Methylamine (40% in

H2O)
74-89-5 31.06 Amine source

Raney® Nickel (slurry

in water)
7440-02-0 58.69 Catalyst

Methanol 67-56-1 32.04 Solvent

Hydrogen (gas) 1333-74-0 2.02 Reducing agent

Sodium Sulfate

(anhydrous)
7757-82-6 142.04 Drying agent

3.2. Equipment

High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas

inlet/outlet, pressure gauge, and temperature controller.

Glassware for workup and purification (separatory funnel, round-bottom flasks, distillation

apparatus).

Standard laboratory safety equipment (fume hood, safety glasses, gloves).

3.3. Reaction Procedure

Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with

nitrogen gas to create an inert atmosphere.

Charging the Reactor:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To the autoclave, add methanol (500 mL) as the solvent.

Add tetrahydrofurfural (102.1 g, 1.0 mol).

Carefully add the aqueous solution of methylamine (93.2 g of 40% solution, 1.2 mol).

Under a stream of nitrogen, add the Raney® Nickel catalyst (10 g, slurry in water). The

use of non-precious metal catalysts like Raney Ni offers a cost-effective solution for

industrial production[3][4].

Reaction Execution:

Seal the reactor and begin stirring.

Purge the reactor with hydrogen gas three times to remove the nitrogen.

Pressurize the reactor with hydrogen to 2.0 MPa[3].

Heat the reactor to 100-130 °C[3]. The temperature should be carefully controlled to

minimize side reactions.

Maintain the reaction under these conditions for 3-5 hours, or until hydrogen uptake

ceases, indicating the completion of the reaction[3].

Work-up and Purification:

Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a

well-ventilated fume hood.

Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst.

The catalyst is pyrophoric and should be handled with care.

Transfer the filtrate to a round-bottom flask and remove the methanol under reduced

pressure.

To the remaining residue, add water (200 mL) and extract with dichloromethane (3 x 150

mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to

obtain the crude product.

The crude Methyl(oxolan-2-ylmethyl)amine can be purified by fractional distillation under

reduced pressure to yield a colorless liquid.

Data Summary
The following table summarizes the quantitative data for the synthesis.

Parameter Value Unit Notes

Tetrahydrofurfural 1.0 mol Limiting Reagent

Methylamine (40%

aq.)
1.2 mol 1.2 equivalents

Raney® Nickel 10 g Catalyst

Hydrogen Pressure 2.0 MPa [3]

Temperature 100-130 °C [3]

Reaction Time 3-5 h [3]

Expected Yield 85-95 %

Based on similar

reductive

aminations[3]

Safety Precautions
Hydrogen Gas: Highly flammable. Handle in a well-ventilated area and avoid any sources of

ignition.

Raney® Nickel: Pyrophoric catalyst. Keep wet and handle under an inert atmosphere.

Methylamine: Corrosive and flammable. Use in a fume hood with appropriate personal

protective equipment.
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High-Pressure Reactions: Should only be performed by trained personnel using certified

equipment.

Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Methyl(oxolan-2-
ylmethyl)amine.
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Caption: Workflow for the synthesis of Methyl(oxolan-2-ylmethyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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